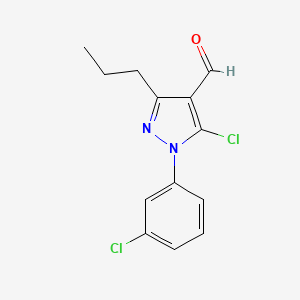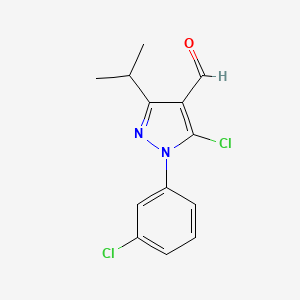
5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (5-Cl-1-3-Cl-P-3-P-1H-P-C) is an organic compound belonging to the pyrazole family. It is a colorless, volatile liquid with a pungent odor and is used in a variety of scientific research applications. It is also known as 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde, 5-chloro-1-(3-chlorophenyl)-3-propylpyrazole-4-carbaldehyde, and 5-chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
Synthetic Routes and Chemistry of Pyrazolines : The compound plays a critical role in the development of synthetic routes for hexasubstituted pyrazolines, showcasing its versatility in creating structurally unique hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines. These derivatives are used as effective oxygen-atom transfer reagents, highlighting the compound's utility in facilitating novel organic synthesis pathways (Baumstark, Vásquez, & Mctush-Camp, 2013).
Antioxidant Evaluation and Synthetic Utility : It serves as a precursor for the synthesis of isoxazolone derivatives, which possess significant biological and medicinal properties. The literature review indicates the compound's role in creating heterocycles and chemical transformations, emphasizing its importance in developing new environmentally friendly synthesis methods for heterocycles through multi-component reactions (Laroum, Boulcina, Bensouici, & Debache, 2019).
Privileged Scaffold in Heterocycles Synthesis : Highlighting its reactivity and application in heterocyclic and dyes synthesis, the compound is considered a valuable building block for the synthesis of a wide range of heterocyclic compounds. Its unique reactivity allows for the generation of versatile cynomethylene dyes from a broad spectrum of precursors, showcasing its potential for innovative transformations in organic chemistry (Gomaa & Ali, 2020).
Environmental Studies
- Study on Chlorophenols : Although not directly related to "5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde", research on chlorophenols, a class of chemicals that shares structural elements with the compound, discusses their role as precursors of dioxins in processes like municipal solid waste incineration. This provides context on the environmental impact and considerations related to the chemical family to which the compound belongs (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
Propiedades
IUPAC Name |
5-chloro-1-(3-chlorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(2)12-11(7-18)13(15)17(16-12)10-5-3-4-9(14)6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHAKQUMYFRLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

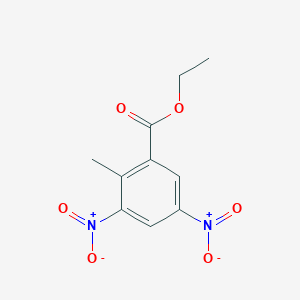




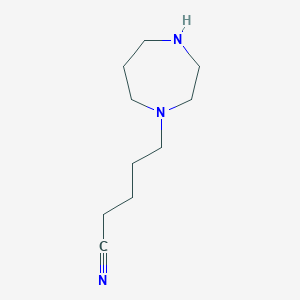
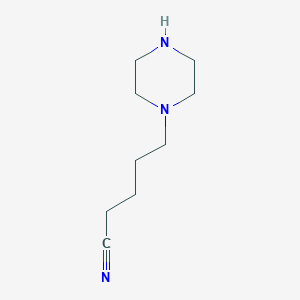
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
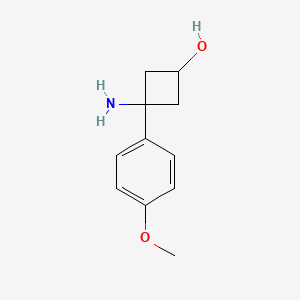
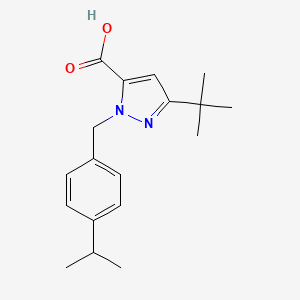
![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

